Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
Description
This compound is a hydrochloride salt featuring a benzoate ester core modified with a 4-methylbenzo[d]thiazole moiety and a diethylaminoethyl carbamoyl group. Its structure combines aromatic, heterocyclic, and tertiary amine functionalities, which are common in bioactive molecules targeting enzymes or receptors. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
methyl 4-[2-(diethylamino)ethyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-5-25(6-2)14-15-26(23-24-20-16(3)8-7-9-19(20)30-23)21(27)17-10-12-18(13-11-17)22(28)29-4;/h7-13H,5-6,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIXSHICQACAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific interactions with their targets can vary depending on the specific derivative and target.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, given their diverse biological activities. The downstream effects can include a range of cellular responses, from inflammation reduction to cell death, depending on the specific derivative and target.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biological Activity
Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride, a thiazole derivative, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C23H28ClN3O3S
- Molecular Weight : 462.0 g/mol
- CAS Number : 1216694-89-1
The compound features a complex structure that includes a benzoate moiety linked to a thiazole ring, which is known for its pharmacological potential. The presence of the diethylamino group enhances its solubility and biological activity.
Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that they exhibit activity against various bacterial strains and fungi. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 8 | 1024 |
| P. aeruginosa | 8 | 1024 |
| S. aureus | 14 | 64 |
| B. subtilis | 16 | 32 |
| Candida albicans | 15 | 64 |
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. Thiazole derivatives are often investigated for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest .
The mechanism of action for this compound involves interaction with multiple biological targets:
- Antimicrobial Action : The compound likely disrupts bacterial cell membranes or inhibits essential metabolic pathways.
- Anticancer Mechanisms : It may induce apoptosis through the activation of caspases or modulation of signaling pathways associated with cell survival.
Research indicates that thiazole derivatives can influence various biochemical pathways, leading to antioxidant, anti-inflammatory, and cytotoxic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate solubility in organic solvents and limited water solubility, which may affect its bioavailability . Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Case Studies and Research Findings
Recent investigations into related compounds have highlighted their potential in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that a thiazole derivative exhibited potent activity against both bacterial and fungal pathogens, emphasizing the importance of structural modifications in enhancing bioactivity .
- Cancer Cell Studies : In vitro assays revealed that thiazole derivatives could significantly reduce the viability of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Scientific Research Applications
Anticancer Activity
Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study : A study published in PubMed reported that thiazole derivatives demonstrated significant inhibition of cancer cell proliferation through the induction of apoptosis. The incorporation of the diethylamino group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy against tumors .
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety possess antimicrobial activities. This compound has been tested for its effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
Xanthine Oxidase Inhibition
Compounds similar to this compound have been synthesized as xanthine oxidase inhibitors, which are crucial in managing gout and hyperuricemia.
Case Study : A related study focused on the synthesis of thiazole derivatives as xanthine oxidase inhibitors showed promising results, indicating that structural modifications could enhance inhibitory activity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Research suggests that thiazole derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory agents.
Dye and Pigment Production
Due to its unique chemical structure, this compound is being researched for use in dye production for textiles and other materials.
Data Table: Application in Dyeing
| Application Area | Type of Dye | Efficacy |
|---|---|---|
| Textile Industry | Reactive Dyes | High Color Fastness |
| Paper Industry | Pigment Dyes | Moderate Color Fastness |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Amine Group: The diethylaminoethyl group in the target compound offers greater steric bulk and basicity than dimethylaminoethyl analogues, which may influence receptor binding kinetics .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
- The hydrochloride salt form significantly improves aqueous solubility compared to neutral analogues like thiazole-carbohydrazides .
- Bromine substitution increases molecular weight and lipophilicity but may reduce metabolic stability .
Table 4: Bioactivity of Structural Analogues
Target Compound Hypotheses :
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Optimize stoichiometry to avoid side reactions (e.g., over-alkylation) .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the diethylaminoethyl group (δ ~2.5–3.5 ppm for N-CH₂), benzoate methyl ester (δ ~3.8–4.0 ppm), and aromatic protons (δ ~7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole and carbamoyl regions .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and secondary amine bands (N-H at ~3300 cm⁻¹) .
Validation : Compare spectral data with structurally analogous compounds (e.g., methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate) .
Basic: What safety precautions are essential during handling?
Answer:
- Hazards : Acute toxicity (oral, dermal, inhalation; Category 4) .
- Storage : Keep in a tightly sealed container at 2–8°C, away from light and moisture. Use inert atmosphere (N₂) for long-term storage .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis steps .
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
-
Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance carbamoyl coupling efficiency .
-
Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate esterification .
-
Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
-
Workflow Example :
Step Solvent Catalyst Temp. Yield (%) Carbamoyl formation DMF None RT 65–70 Esterification THF DMAP 40°C 80–85
Troubleshooting : Low yields may result from incomplete amine activation; pre-activate with HOBt/DCC .
Advanced: How do structural modifications influence biological activity?
Answer:
- Diethylaminoethyl Group : Enhances solubility and membrane permeability. Replacement with a shorter alkyl chain reduces cellular uptake .
- Benzoate Ester : Hydrolysis to the carboxylic acid in vivo may alter pharmacokinetics. Methyl ester vs. ethyl ester comparisons show ~20% higher bioavailability for methyl .
- Thiazole Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position increase target binding affinity by 30–50% in enzyme inhibition assays .
Data Contradictions : Some studies report decreased activity with bulky substituents on the thiazole ring, while others note improved selectivity . Resolve via molecular docking to assess steric effects .
Advanced: How to address inconsistencies in biological assay data?
Answer:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., doxorubicin) .
- Mechanistic Studies :
- Perform SPR (surface plasmon resonance) to confirm target binding (e.g., kinase inhibition).
- Validate via siRNA knockdown of putative targets .
- Example : Conflicting IC₅₀ values (e.g., 5 µM vs. 15 µM) may arise from differences in cell lines (HeLa vs. MCF-7). Cross-test in ≥3 cell models .
Advanced: What computational tools are recommended for SAR analysis?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase) .
- QSAR Modeling : Develop models with MOE or RDKit to correlate substituent properties (logP, polar surface area) with activity .
- Example : Methyl substitution at the thiazole 4-position improves hydrophobic interactions (ΔG = −9.2 kcal/mol) vs. hydrogen bonding for hydroxyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
